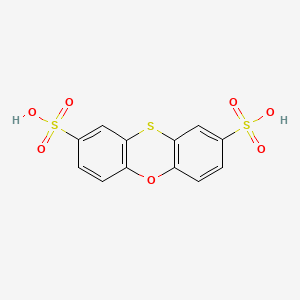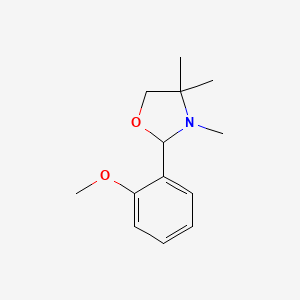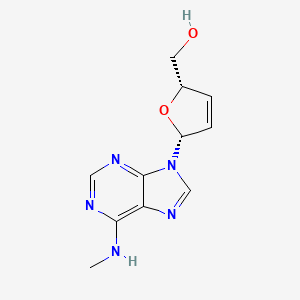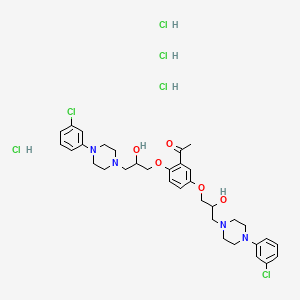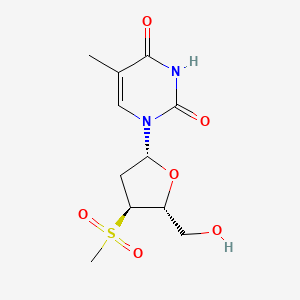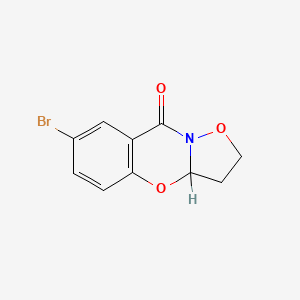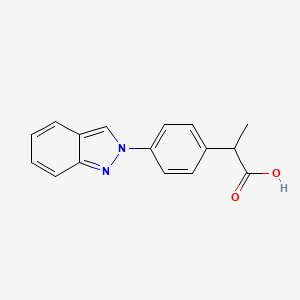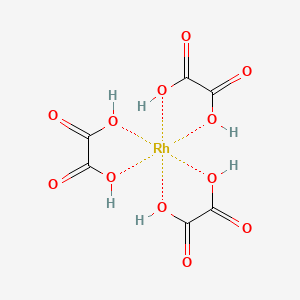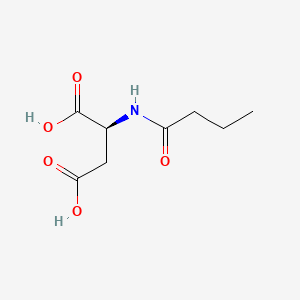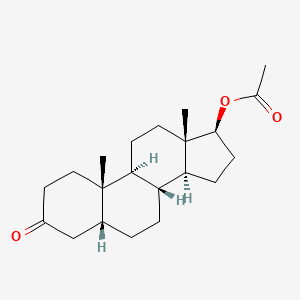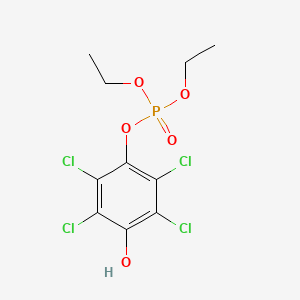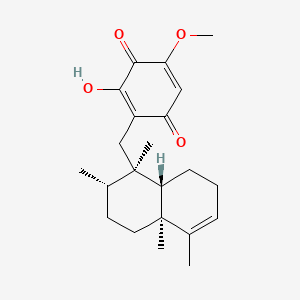
Avarone E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avarone E is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It has garnered significant attention due to its diverse biological activities, including antileukemic, antibacterial, and antifungal properties . This compound is known for its potential in treating multifactorial diseases like type 2 diabetes mellitus by acting as a multitarget drug .
Vorbereitungsmethoden
Avarone E can be synthesized through the oxidation of avarol, another compound isolated from Dysidea avara . The synthetic route involves the nucleophilic addition of thiols or p-chloroaniline to avarone . In a typical experiment, the nucleophile (1.6 mmol) is added to a solution of avarone (1.6 mmol) in ethanol-water (1:1, 50 mL) .
Analyse Chemischer Reaktionen
Avarone E undergoes various chemical reactions, including:
Oxidation: This compound is obtained by oxidizing avarol.
Nucleophilic Addition: Thiols and p-chloroaniline can be added to avarone to form derivatives.
Reduction: This compound can be reduced to avarol.
Common reagents used in these reactions include ethanol, water, thiols, and p-chloroaniline . Major products formed from these reactions are various derivatives of avarone, such as alkylthio and p-chlorophenylamino derivatives .
Wissenschaftliche Forschungsanwendungen
Avarone E has a wide range of scientific research applications:
Wirkmechanismus
Avarone E exerts its effects through multiple mechanisms:
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of the insulin receptor, and its inhibition improves insulin sensitivity.
Inhibition of Aldose Reductase (AKR1B1): This enzyme is involved in the development of diabetic complications.
Antiparasitic Activity: This compound and its derivatives exhibit antiparasitic properties against various parasites.
Vergleich Mit ähnlichen Verbindungen
Avarone E is often compared with its reduced form, avarol, and other derivatives like thiazoavarone . While avarol is less active in some biological assays, thiazoavarone shows potent antiparasitic activity . The unique multitarget activity of this compound, particularly its dual inhibition of PTP1B and AKR1B1, sets it apart from other similar compounds .
Similar Compounds
- Avarol
- Thiazoavarone
- Various alkylthio and p-chlorophenylamino derivatives of avarone
Eigenschaften
CAS-Nummer |
130203-71-3 |
|---|---|
Molekularformel |
C22H30O4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-16(23)11-17(26-5)20(25)19(15)24/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21+,22+/m0/s1 |
InChI-Schlüssel |
ZEMBAQORKKQPSC-YVUMSICPSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C(=CC3=O)OC)O)CCC=C2C)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C(=CC3=O)OC)O)CCC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


